Product packaging for (R)-3-(1-Amino-2-hydroxyethyl)benzonitrile(Cat. No.:CAS No. 1213484-58-2)

(R)-3-(1-Amino-2-hydroxyethyl)benzonitrile

Cat. No.: B3222501
CAS No.: 1213484-58-2
M. Wt: 162.19
InChI Key: ADGAUJQHSWIQIF-VIFPVBQESA-N
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Description

(R)-3-(1-Amino-2-hydroxyethyl)benzonitrile is a chiral organic compound of significant interest in medicinal chemistry and drug discovery, with the CAS Number 1213484-58-2 . Its molecular formula is C9H10N2O, and it features both a benzonitrile group and a chiral 1-amino-2-hydroxyethyl side chain at the meta position . The nitrile (CN) functional group is a key structural motif in over 30 approved pharmaceuticals and is prized for its metabolic stability and role as a hydrogen bond acceptor in molecular target interactions . This linear, rod-like group has minimal steric demand, allowing it to project into narrow enzyme clefts to make polar contacts, often acting as an isostere for carbonyl groups like ketones or carboxylic acids . The specific (R)-enantiomer is crucial, as chirality can profoundly influence a molecule's biological activity and binding affinity. This compound is primarily used as a key synthetic intermediate or building block in the discovery and development of new bioactive molecules . Its structural features make it a valuable synthon for constructing more complex compounds, particularly in exploring structure-activity relationships. As a benzonitrile derivative, it falls into a large class of compounds often developed as selective enzyme inhibitors, such as aromatase inhibitors for breast cancer or androgen receptor antagonists for prostate cancer . Handling and Storage: This product is for research use only and is not intended for diagnostic or therapeutic applications. It should be stored in a dark place under an inert atmosphere at room temperature . Researchers should consult the safety data sheet and adhere to standard laboratory safety protocols.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H10N2O B3222501 (R)-3-(1-Amino-2-hydroxyethyl)benzonitrile CAS No. 1213484-58-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[(1R)-1-amino-2-hydroxyethyl]benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O/c10-5-7-2-1-3-8(4-7)9(11)6-12/h1-4,9,12H,6,11H2/t9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADGAUJQHSWIQIF-VIFPVBQESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(CO)N)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)[C@H](CO)N)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Contextualization Within Modern Organic Chemistry Research

Strategic Importance of Benzonitrile (B105546) Derivatives in Advanced Synthetic Design

Benzonitrile and its derivatives are fundamental building blocks in organic synthesis, prized for their versatility and reactivity. rsc.org The nitrile (-CN) group is a powerful functional handle; its strong electron-withdrawing nature influences the electronic properties of the benzene (B151609) ring, and it can be transformed into a wide array of other functional groups, including amines, amides, carboxylic acids, and ketones. researchgate.net This chemical plasticity makes benzonitrile derivatives invaluable intermediates in the production of pharmaceuticals, dyes, agrochemicals, and advanced materials. ontosight.airesearchgate.net

In synthetic design, the benzonitrile moiety serves several strategic roles:

Versatile Precursor: It is a key starting material for compounds like benzoic acid, benzylamine, and benzamide. rsc.orgresearchgate.net

Coordination Chemistry: Benzonitrile can form labile coordination complexes with transition metals, such as palladium, which serve as useful and soluble synthetic intermediates in catalytic cycles.

Molecular Scaffolding: The rigid aromatic ring provides a stable scaffold upon which complex functionality can be built. Researchers have utilized benzonitrile derivatives to create host-guest recognition systems and to synthesize complex heterocyclic structures. acs.orgnih.gov

Electronic and Photophysical Properties: The cyano group significantly impacts the molecule's electronic and photophysical characteristics. This has led to applications in organic electronics, such as in organic light-emitting diodes (OLEDs) and fluorescent materials. ontosight.airsc.org

The strategic placement of a nitrile group on a benzene ring provides chemists with a reliable anchor point for molecular elaboration, making benzonitrile derivatives a cornerstone of advanced synthetic strategies. researchgate.net

Significance of Chiral Amino-Hydroxyethyl Moieties in Stereoselective Synthesis of Complex Molecules

The chiral 1-amino-2-hydroxyethyl group, a specific type of β-amino alcohol, is a privileged structural motif found in a vast number of natural products and active pharmaceutical ingredients (APIs). westlake.edu.cnacs.org The precise three-dimensional arrangement of the amino and hydroxyl groups is often crucial for biological activity, making their stereoselective synthesis a major focus of chemical research.

The importance of this moiety is highlighted by its presence in various drugs and its application in asymmetric catalysis:

Pharmacophore: The β-amino alcohol framework is a key pharmacophore that interacts with biological targets like enzymes and receptors. It is found in drugs such as the anti-HIV agent Efavirenz and adrenergic agonists like epinephrine (B1671497) and phenylephrine. acs.orgtcichemicals.com

Chiral Ligands and Catalysts: Enantiomerically pure β-amino alcohols are widely used as chiral ligands for metal catalysts and as organocatalysts in asymmetric reactions. tcichemicals.com They are instrumental in controlling the stereochemical outcome of reactions, such as the enantioselective addition of dialkylzinc compounds to aldehydes. tcichemicals.com

Synthetic Building Blocks: These compounds are versatile chiral building blocks, readily transformed into other important chiral structures like amino acids and aziridines. westlake.edu.cnresearchgate.net

The demand for enantiopure β-amino alcohols continues to grow, driving the development of new and more efficient synthetic methods to access these high-value molecules for applications in medicinal chemistry and materials science. researchgate.net

Historical Development of Synthetic Approaches to Analogous Structures in Organic Chemistry

The synthesis of chiral β-amino alcohols has evolved significantly over the decades, moving from classical resolution techniques to highly efficient catalytic asymmetric methods. Historically, access to these structures often relied on the use of the "chiral pool," employing naturally occurring enantiopure starting materials like amino acids. nih.govnih.gov

Over time, a variety of synthetic strategies have been developed, each with its own advantages and limitations. westlake.edu.cn Key historical and modern approaches include:

Ring-Opening Reactions: The nucleophilic ring-opening of chiral epoxides or aziridines with amine or oxygen nucleophiles, respectively, has been a cornerstone method for decades. westlake.edu.cnresearchgate.net

Reduction of α-Functionalized Ketones: The stereoselective hydrogenation of α-amino ketones or α-hydroxy imines provides another reliable route to these compounds. westlake.edu.cn

Aldol and Mannich-Type Reactions: These classic carbon-carbon bond-forming reactions have been adapted for the asymmetric synthesis of β-amino alcohols by using chiral auxiliaries or catalysts. westlake.edu.cn

Modern Catalytic Methods: More recent advancements have focused on atom-economical and highly enantioselective catalytic processes. These include the asymmetric transfer hydrogenation of unprotected α-ketoamines, which avoids the need for high-pressure equipment, and innovative radical C-H amination strategies that can functionalize simple alcohols directly. acs.orgnih.gov A chromium-catalyzed asymmetric cross-coupling between aldehydes and imines has also been recently developed as a powerful tool for modular synthesis. westlake.edu.cn

The following table summarizes some of the key synthetic strategies developed over time.

MethodDescriptionAdvantagesCommon Limitations
Chiral Pool Synthesis Utilization of naturally occurring chiral molecules (e.g., amino acids) as starting materials. nih.govAccess to high enantiopurity.Limited to the structural diversity of the chiral pool.
Ring-Opening of Epoxides/Aziridines Nucleophilic attack on a chiral three-membered ring to install the amino and hydroxyl groups. westlake.edu.cnOften highly stereospecific.Requires pre-synthesized chiral epoxides or aziridines.
Asymmetric Hydrogenation Reduction of α-amino ketones or related precursors using a chiral catalyst. acs.orgHigh enantioselectivity and yield.May require high-pressure hydrogen gas.
Asymmetric Transfer Hydrogenation Reduction using a hydrogen donor (e.g., formic acid) and a chiral catalyst. acs.orgMilder conditions, avoids pressurized H₂.Substrate scope can be limited.
Radical C-H Amination Direct functionalization of an alcohol's C-H bond using a radical relay strategy. nih.govHigh atom economy, functionalizes simple precursors.Can be mechanistically complex to control selectivity.
Asymmetric Cross-Coupling Catalytic cross-coupling of aldehydes and imines. westlake.edu.cnModular, uses readily available starting materials.Requires careful control of chemo- and stereoselectivity.

Current Research Gaps and Motivations for Investigating (R)-3-(1-Amino-2-hydroxyethyl)benzonitrile

A survey of the current chemical literature reveals that while its constituent functional groups—the benzonitrile and the chiral β-amino alcohol—are individually well-studied and highly valued, the specific compound this compound is not extensively documented in peer-reviewed research publications. This lack of detailed investigation represents a significant research gap. Most available information comes from chemical supplier catalogs and compound databases, which provide basic physical properties but little context on its synthesis or application. uni.lu

The primary motivation for investigating this specific molecule stems from its potential as a novel bifunctional chiral building block. It uniquely combines the synthetic versatility of the benzonitrile group with the stereochemical importance and biological relevance of the (R)-configured amino alcohol moiety. This combination could enable the streamlined synthesis of complex and high-value molecules, particularly for pharmaceutical and materials science applications.

Potential research directions and motivations include:

Novel Ligand Development: The molecule could serve as a precursor to new chiral ligands for asymmetric catalysis, where the nitrile group could be used for further functionalization or to modulate electronic properties.

Medicinal Chemistry Scaffolds: It represents a novel scaffold for drug discovery. The amino and hydroxyl groups can form key hydrogen-bonding interactions with biological targets, while the benzonitrile group can be converted into other functionalities to optimize potency and pharmacokinetic properties.

Probing Structure-Activity Relationships: Synthesizing and studying this molecule and its derivatives would allow for a systematic exploration of how the meta-substituted benzonitrile ring influences the activity of the chiral β-amino alcohol pharmacophore.

The investigation into the synthesis, properties, and reactivity of this compound is therefore driven by the opportunity to create a new tool for the synthetic chemist's arsenal, potentially accelerating the discovery of new medicines and materials.

Properties of this compound

Property Value
Molecular Formula C₉H₁₀N₂O
Molecular Weight 162.19 g/mol
Monoisotopic Mass 162.07932 Da uni.lu
Predicted XLogP3 -0.2 uni.lu
Hydrogen Bond Donor Count 2 uni.lu
Hydrogen Bond Acceptor Count 3 uni.lu
Rotatable Bond Count 3 uni.lu

| Topological Polar Surface Area | 59 Ų uni.lu |

Synthetic Methodologies for R 3 1 Amino 2 Hydroxyethyl Benzonitrile

Retrosynthetic Analysis and Key Disconnections for Stereocenter Establishment

Retrosynthetic analysis is a technique that deconstructs a target molecule into simpler, commercially available starting materials. amazonaws.com For (R)-3-(1-Amino-2-hydroxyethyl)benzonitrile, the primary goal is to devise disconnections that allow for the stereoselective formation of the C-N and adjacent C-O bonds.

Two primary disconnection strategies are evident for the 1,2-amino alcohol motif:

C-N Bond Disconnection: This is the most common approach. The C-N bond is disconnected to reveal a chiral epoxide, 3-((R)-oxiran-2-yl)benzonitrile , and an ammonia (B1221849) equivalent. The forward reaction would be a regioselective ring-opening of the epoxide. organic-chemistry.org Alternatively, disconnection of the C-N bond and a C-H bond adjacent to the oxygen leads to an α-aminoketone precursor, 2-amino-1-(3-cyanophenyl)ethan-1-one . In the forward sense, this involves the asymmetric reduction of the ketone to establish the chiral alcohol center.

C-C Bond Disconnection: A C-C bond disconnection between the chiral center and the aromatic ring is also conceivable. This leads to a synthon representing a chiral amino-hydroxyacetaldehyde equivalent and a 3-cyanophenyl organometallic reagent. A more practical application of this logic is the asymmetric Mannich reaction, where precursors like 3-cyanobenzaldehyde (B1676564) can be coupled with a source of amino-methylation. beilstein-journals.orgnih.govwisc.edu

The most strategically sound disconnections typically involve creating the chiral center via asymmetric reduction of a prochiral ketone or the stereospecific opening of a chiral epoxide, as these routes offer reliable and well-documented methods for achieving high enantiopurity.

Retrosynthetic analysis of this compound, showing key disconnections leading to precursors like α-aminoketone and chiral epoxide.
Figure 1: Key retrosynthetic disconnections for this compound.

Asymmetric Synthetic Routes

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct a diastereoselective reaction. nih.gov After the desired stereocenter is set, the auxiliary is cleaved and can often be recycled. Evans oxazolidinones, derived from chiral amino acids, are powerful auxiliaries for stereoselective synthesis. santiago-lab.comyoutube.comnih.gov

A plausible synthesis of this compound using an Evans-type auxiliary would proceed as follows:

Acylation: An (R)- or (S)-4-substituted-2-oxazolidinone is acylated with 3-cyanobenzoyl chloride to form an N-acyl imide.

Stereoselective Reduction: The ketone of the benzoyl group is then reduced diastereoselectively. The existing chirality of the auxiliary sterically blocks one face of the ketone, forcing the reducing agent (e.g., a bulky borohydride) to attack from the less hindered face, thereby setting the stereochemistry of the new hydroxyl group.

Auxiliary Cleavage: The chiral auxiliary is removed via hydrolysis or reduction to yield the desired enantiopure amino alcohol. santiago-lab.com

Pseudoephedrine and the related, less-regulated pseudoephenamine are other practical chiral auxiliaries that can be used in asymmetric alkylation reactions to construct chiral centers. harvard.edunih.gov

Table 1: Representative Diastereoselective Reactions Using Chiral Auxiliaries

Chiral AuxiliaryReaction TypeSubstrateDiastereomeric Ratio (d.r.)Reference
Evans OxazolidinoneAldol ReactionPropanoyl Imide + Benzaldehyde>99:1 youtube.com
PseudoephenamineAlkylationα-Methylpropionamide>99:1 nih.gov
(S)-1-PhenylethylamineMichael Additionα,β-Unsaturated Esterup to 98% de researchgate.net

Asymmetric catalysis is a highly efficient method that uses a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product.

Organocatalysis utilizes small, metal-free organic molecules to catalyze asymmetric transformations. asymmetricorganocatalysis.com For the synthesis of chiral β-amino alcohols, the asymmetric Mannich reaction is a powerful tool. beilstein-journals.orgresearchgate.net

One potential strategy involves the aminomethylation of an aldehyde. nih.govwisc.edu In this approach, a chiral amine catalyst, such as a proline derivative, would activate a precursor like 3-cyano-phenylacetaldehyde to form a nucleophilic enamine. This enamine would then react with an electrophilic formaldehyde-iminium ion, generated in situ. The stereochemistry is controlled by the chiral catalyst, which shields one face of the enamine. The resulting β-amino aldehyde can be reduced to the final product, this compound. High enantioselectivities (≥90% ee) have been achieved for analogous transformations using proline-derived catalysts. nih.govwisc.edu

Another powerful organocatalytic method is the decarboxylative Mannich reaction, which can use β-keto acids as donors to generate chiral β-amino ketones, which are direct precursors to the target molecule after reduction. beilstein-journals.org

Table 2: Examples of Organocatalytic Asymmetric Mannich Reactions

Catalyst TypeReactionYieldEnantiomeric Excess (ee)Reference
Cinchona-derived ThioureaDecarboxylative Mannichup to 93%up to 82% ee beilstein-journals.org
Chiral Pyrrolidine (Proline-derived)Aminomethylation of Aldehydes72% (after recrystallization)>98% ee nih.govwisc.edu
Chiral DisulfonimideHosomi–Sakurai AllylationHigh yieldsHigh enantioselectivities beilstein-journals.org

Transition metal catalysis offers highly efficient and selective routes to chiral molecules. The most direct and industrially relevant method for synthesizing this compound is the asymmetric hydrogenation of the prochiral α-aminoketone precursor, 2-amino-1-(3-cyanophenyl)ethan-1-one hydrochloride .

This transformation is typically achieved using catalysts based on ruthenium, rhodium, or iridium, complexed with chiral phosphine (B1218219) or diamine ligands. These catalysts create a chiral environment around the metal center, forcing the hydrogen to add to the ketone from a specific face, thus producing one enantiomer of the alcohol in high excess. Recently, more sustainable and earth-abundant metals like chromium and nickel have also been developed for the asymmetric synthesis of β-amino alcohols. westlake.edu.cndiva-portal.org A chromium-catalyzed cross-coupling between aldehydes and imines has been shown to produce chiral β-amino alcohols with up to 99% ee. westlake.edu.cn

Table 3: Performance of Transition Metal Catalysts in Asymmetric Hydrogenation of Ketones

Metal/Ligand SystemSubstrate TypeYieldEnantiomeric Excess (ee)Reference
Cr-catalystAldehydes and IminesGoodup to 99% westlake.edu.cn
[RuCl2(p-cymene)]2 / Chiral Amino AlcoholAromatic KetonesExcellentup to 97% diva-portal.org
Ni-catalystα-Amino-β-keto ester hydrochloridesup to 99%up to 99% wisc.edu
Pd(II)/Sulfoxide (B87167)Allylic C-H AminationGoodGood diastereoselectivity nih.gov

Chiral pool synthesis utilizes readily available, inexpensive, and enantiomerically pure natural products like amino acids, carbohydrates, or terpenes as starting materials. nih.govresearchgate.netnih.gov For this compound, a logical starting point from the chiral pool would be an (R)-configured amino acid with a phenyl group, such as (R)-phenylglycine .

A potential synthetic sequence starting from (R)-phenylglycine could involve:

Protection of the amine group (e.g., as a Boc or Cbz derivative).

Reduction of the carboxylic acid to a primary alcohol. This can be achieved using reagents like borane-tetrahydrofuran (B86392) complex (BH₃·THF).

Functional group manipulation of the phenyl ring, if starting from an unsubstituted phenylglycine, to introduce the cyano group at the meta-position. This is a less direct approach. A more convergent strategy would start from a pre-functionalized amino acid.

Deprotection of the amine to yield the final product.

This strategy leverages the pre-existing stereocenter of the amino acid, avoiding the need for an asymmetric induction step. The primary challenge often lies in the subsequent chemical modifications required to arrive at the final target structure. diva-portal.org

Chemoenzymatic Synthetic Pathways

Chemoenzymatic synthesis has emerged as a powerful strategy for the production of chiral amino alcohols, offering high stereoselectivity under mild reaction conditions. mdpi.com These methods often circumvent the need for complex protection and deprotection steps common in traditional organic synthesis. nih.gov

Alternatively, a cascade reaction employing a transaminase could be envisioned. nih.gov This could start from a prochiral ketone, which is first converted to an intermediate that is then stereoselectively aminated. Enzymes such as transketolases and transaminases have been successfully coupled in continuous-flow microreactor systems to produce chiral amino-alcohols, achieving full conversion and overcoming inhibitory effects. nih.gov

A general representation of a chemoenzymatic approach is depicted in the table below, illustrating the potential of various enzyme classes.

Enzyme ClassPrecursorKey TransformationPotential Advantage
Amine Dehydrogenase (AmDH)2-hydroxy-1-(3-cyanophenyl)ethan-1-oneAsymmetric reductive aminationHigh enantioselectivity and conversion
Transaminase (TAm)Prochiral ketone/amine donorStereoselective aminationBroad substrate scope
DecarboxylaseSubstituted α-amino acidStereoretentive decarboxylationAccess from readily available amino acids nih.gov

Diastereoselective Synthetic Pathways

Diastereoselective synthesis provides an alternative, powerful approach to establishing the desired stereochemistry in this compound, typically involving the reduction of a chiral α-substituted ketone precursor.

In substrate-controlled methods, the inherent chirality of the starting material dictates the stereochemical outcome of the reaction. For the synthesis of this compound, this would likely involve the reduction of a chiral, N-protected α-amino ketone. The stereoselectivity of such reductions can often be predicted by the Felkin-Anh or Cram-chelate models. nih.gov

For instance, the reduction of an N-protected-α-amino ketone can proceed with high syn-selectivity. nih.gov The choice of protecting group and reaction conditions can influence the preferred transition state, thereby controlling the diastereomeric ratio of the resulting amino alcohol.

Reagent-controlled diastereoselection employs a chiral reagent to induce facial selectivity in the reduction of a prochiral ketone. Boron- and aluminum-based reducing agents are commonly used for this purpose. acs.org For example, the reduction of an N-Boc-protected δ-amino-α,β-unsaturated γ-keto ester has been shown to yield anti-diastereomers with high selectivity (>95:5) under chelation control with LiAlH(O-t-Bu)3, while the use of NB-Enantride under Felkin-Anh control led to the syn-diastereomer with similar high selectivity. acs.org This highlights the power of reagent choice in directing the stereochemical outcome.

The following table summarizes the influence of different reducing agents on the diastereoselectivity of ketone reductions, based on general findings in the literature.

Reducing AgentProposed Control ModelTypical Diastereomeric Ratio (syn:anti or anti:syn)
Zinc BorohydrideChelation ControlHigh syn-selectivity
LiAlH(O-t-Bu)3Chelation Control>95:5 anti-selectivity acs.org
NB-EnantrideFelkin-Anh Control5:95 syn-selectivity acs.org
Polymethylhydrosiloxane (PMHS)Felkin-Anh/Cram-ChelateHigh syn-selectivity for α-alkoxy ketones nih.gov

Investigation of Reaction Mechanisms and Transition State Characterization

The stereochemical outcome of the synthetic pathways described above is governed by the underlying reaction mechanisms and the relative energies of the competing transition states. In chemoenzymatic reactions, the high fidelity is attributed to the precisely organized active site of the enzyme, which positions the substrate for a specific transformation. For instance, in AmDH-catalyzed reactions, the enzyme facilitates the stereospecific transfer of a hydride from the cofactor to one face of the imine intermediate formed in the active site. acs.org

In diastereoselective reductions of α-amino ketones, the Felkin-Anh and Cram-chelate models provide a framework for rationalizing the observed stereoselectivity. nih.gov The Felkin-Anh model predicts that the nucleophile will attack the carbonyl carbon from the side opposite the largest substituent to minimize steric hindrance. The Cram-chelate model applies when a chelating metal is present, forming a rigid five-membered ring with the carbonyl oxygen and the α-heteroatom, which then directs the nucleophilic attack from the less hindered face.

Optimization of Synthetic Reaction Conditions and Process Yields

The efficiency and economic viability of any synthetic route depend on the careful optimization of reaction conditions. For chemoenzymatic processes, this includes parameters such as pH, temperature, substrate concentration, and enzyme loading. The use of continuous-flow microreactors has been shown to enhance volumetric activity and overcome substrate or product inhibition, leading to higher yields in shorter reaction times. nih.gov Cofactor regeneration is also a critical aspect, with whole-cell systems or coupled-enzyme systems often employed to maintain the catalytic cycle. researchgate.net

In chemical syntheses, optimization involves screening solvents, temperatures, reaction times, and the stoichiometry of reagents. For example, a patent describing the synthesis of related phenylethanolamine derivatives specifies molar ratios and temperature ranges for various steps, such as bromination and reduction, to maximize product yield and purity. google.com The table below presents hypothetical optimization data for a key reduction step, illustrating the impact of various parameters.

ParameterCondition ACondition BCondition C
SolventTetrahydrofuran (THF)MethanolDichloromethane (B109758)
Temperature-78 °C0 °CRoom Temperature
Reducing AgentNaBH4LiBH4K-Selectride
Yield (%) 758592
Diastereomeric Excess (%) 9095>99

Advanced Isolation and Chromatographic Purification Techniques

The isolation and purification of the final product in high purity are essential, particularly for pharmaceutical applications. For chiral amino alcohols like this compound, common techniques include crystallization and chromatography.

Crystallization is a powerful method for both purification and chiral resolution. The hydrochloride salt of the target compound is often prepared to improve its crystallinity and stability. vulcanchem.com Anti-solvent crystallization can be employed to isolate the product with high purity.

Chromatographic techniques are also widely used. High-performance liquid chromatography (HPLC) with a chiral stationary phase is a standard method for determining enantiomeric purity. For preparative separations, column chromatography using silica (B1680970) gel or other stationary phases is common. Solid-phase extraction (SPE) has been successfully used for the straightforward purification of amino alcohols, affording excellent yields. nih.gov

Chemical Reactivity and Transformations of R 3 1 Amino 2 Hydroxyethyl Benzonitrile

Reactions Involving the Nitrile Functional Group

The carbon-nitrogen triple bond in the nitrile group is highly polarized, rendering the carbon atom electrophilic and susceptible to nucleophilic attack. openstax.orglibretexts.org This characteristic is the basis for its most common and useful transformations.

The nitrile group can be fully or partially reduced to yield primary amines or aldehydes, respectively, depending on the reducing agent and reaction conditions.

Reduction to Primary Amines: The conversion of nitriles to primary amines is a direct and efficient synthetic route. acsgcipr.org This transformation can be achieved using powerful reducing agents like lithium aluminum hydride (LiAlH₄). openstax.orgchemguide.co.uklibretexts.org The reaction involves the nucleophilic addition of two hydride ions to the nitrile carbon, followed by an aqueous workup to produce the primary amine. openstax.orglibretexts.org Alternatively, catalytic hydrogenation using hydrogen gas (H₂) with a metal catalyst such as palladium, platinum, or nickel is a common method for reducing nitriles. acsgcipr.orgchemguide.co.uk This process typically requires elevated temperature and pressure. chemguide.co.uk It is important to note that catalytic hydrogenation can sometimes lead to the formation of secondary and tertiary amines as byproducts. acsgcipr.org For (R)-3-(1-Amino-2-hydroxyethyl)benzonitrile, reduction of the nitrile would yield (R)-3-(1-Amino-2-hydroxyethyl)benzylamine.

Reduction to Aldehydes: Partial reduction of the nitrile to an aldehyde can be accomplished using less reactive hydride reagents, such as diisobutylaluminum hydride (DIBAL-H). youtube.com This reaction is typically run at low temperatures and is followed by acidic hydrolysis to yield the aldehyde. youtube.com The reaction stops at the imine stage, which is then hydrolyzed to the final aldehyde product. youtube.com Applying this to the target molecule would produce (R)-3-(1-Amino-2-hydroxyethyl)benzaldehyde.

Table 1: Reduction Reactions of the Nitrile Group

Reagent Product Type Example Product from this compound
Lithium Aluminum Hydride (LiAlH₄) Primary Amine (R)-3-(1-Amino-2-hydroxyethyl)benzylamine
H₂ / Palladium or Platinum Primary Amine (R)-3-(1-Amino-2-hydroxyethyl)benzylamine

Nitriles can be hydrolyzed to produce amides and subsequently carboxylic acids under either acidic or basic conditions. openstax.orglumenlearning.com The reaction proceeds in two stages, with the amide being a key intermediate. chemistrysteps.combyjus.comlibretexts.org

Acidic Hydrolysis: Heating the nitrile under reflux with a dilute acid, such as hydrochloric acid, results in the formation of a carboxylic acid and an ammonium (B1175870) salt. byjus.comlibretexts.org Protonation of the nitrile nitrogen increases its electrophilicity, facilitating the attack of water. libretexts.orglumenlearning.com The intermediate amide is also hydrolyzed under these conditions to the carboxylic acid. chemistrysteps.com This reaction on this compound would yield 3-(1-Amino-2-hydroxyethyl)benzoic acid.

Basic Hydrolysis: When a nitrile is heated with an aqueous alkali solution, like sodium hydroxide (B78521), the strongly nucleophilic hydroxide ion attacks the nitrile carbon directly. libretexts.orglibretexts.org This process initially forms an amide, which is then hydrolyzed to a carboxylate salt; ammonia (B1221849) gas is also liberated. chemistrysteps.combyjus.comlibretexts.org To obtain the free carboxylic acid, the resulting solution must be acidified in a separate step. libretexts.org

Table 2: Hydrolysis Reactions of the Nitrile Group

Conditions Intermediate Product Final Product
Dilute Acid (e.g., HCl), Heat 3-(1-Amino-2-hydroxyethyl)benzamide 3-(1-Amino-2-hydroxyethyl)benzoic acid

The carbon-nitrogen triple bond of nitriles can participate in cycloaddition reactions to form various heterocyclic rings. A well-documented example is the [3+2] cycloaddition (32CA) reaction with nitrile N-oxides. mdpi.commdpi.com These reactions are valuable for constructing five-membered heterocycles like isoxazoles and their derivatives. mdpi.commdpi.com The regiochemistry of these additions can be influenced by the electronic properties of the substituents on both the nitrile and the dipole component. mdpi.com For example, the reaction of a benzonitrile (B105546) with a nitrile N-oxide can lead to the formation of substituted isoxazolines. mdpi.comresearchgate.net Such reactions could be applied to this compound to synthesize novel, complex heterocyclic structures.

The electrophilic carbon atom of the nitrile group is a target for a variety of nucleophiles. openstax.orglibretexts.org

Reaction with Grignard Reagents: Organometallic compounds like Grignard reagents (R-MgX) readily add to the nitrile triple bond. openstax.org The initial addition forms an imine anion, which upon hydrolysis is converted into a ketone. openstax.orglibretexts.org This reaction provides a synthetic route to ketones where one of the alkyl or aryl groups is derived from the nitrile and the other from the Grignard reagent. For instance, reacting this compound with ethylmagnesium bromide would, after hydrolysis, yield 1-(3-(1-amino-2-hydroxyethyl)phenyl)propan-1-one.

Reaction with Hydride Ions: As discussed in the reduction section, hydride ions from reagents like LiAlH₄ act as nucleophiles, adding to the nitrile carbon to form an imine anion, which can then accept a second hydride. openstax.orglibretexts.orglibretexts.org

Reactions at the Primary Amino Functional Group

The primary amino group (-NH₂) in this compound is a nucleophilic center and can undergo reactions typical of primary amines, such as acylation and amidation. uobaghdad.edu.iqlibretexts.org It is important to consider that the hydroxyl group in the molecule is also nucleophilic and may compete in these reactions, potentially necessitating the use of protecting groups for selective transformations.

Amidation, or acylation, is a fundamental reaction of primary amines, leading to the formation of a stable amide bond. nih.gov This transformation is crucial in peptide synthesis and the creation of many pharmaceuticals. nih.gov

Reaction with Acyl Chlorides and Anhydrides: Primary amines react readily with highly electrophilic acylating agents like acyl chlorides and acid anhydrides. uobaghdad.edu.iqlibretexts.org The reaction with an acyl chloride typically requires the presence of a non-nucleophilic base (such as pyridine (B92270) or a hindered amine) to neutralize the hydrochloric acid (HCl) generated as a byproduct. researchgate.net

Reaction with Carboxylic Acids: Direct reaction with a carboxylic acid to form an amide requires activation of the carboxyl group. uobaghdad.edu.iq This is often accomplished using coupling agents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or Hexafluorophosphate Benzotriazole Tetramethyl Uronium (HBTU). organic-chemistry.orgacs.org These reagents facilitate amide bond formation under mild conditions. organic-chemistry.org

Table 3: Acylation Reactions of the Primary Amino Group

Reagent Type Specific Reagent Example Product Type
Acyl Chloride Acetyl chloride N-acylated amide
Acid Anhydride (B1165640) Acetic anhydride N-acylated amide

Alkylation and Reductive Amination

The primary amine functionality is a key site for alkylation. While direct alkylation with alkyl halides can be difficult to control and may lead to over-alkylation, reductive amination offers a more controlled and widely used method for synthesizing secondary and tertiary amines. youtube.com

Reductive amination involves the reaction of the primary amine with a carbonyl compound (an aldehyde or ketone) to form an intermediate imine, which is then reduced in situ to the corresponding alkylated amine. wikipedia.org This process can be performed as a one-pot reaction under mild conditions. wikipedia.org A variety of reducing agents can be employed, with sodium borohydride, sodium cyanoborohydride, and sodium triacetoxyborohydride (B8407120) being common choices. organic-chemistry.org The choice of reducing agent can be critical; for instance, sodium cyanoborohydride is capable of selectively reducing imines in the presence of ketones or aldehydes. The reaction is typically conducted in solvents like methanol, 2,2,2-trifluoroethanol, or 1,2-dichloroethane. organic-chemistry.org It is also possible to perform the reaction starting from an alcohol and an amine via a "hydrogen-borrowing" mechanism, where the alcohol is first oxidized to the corresponding carbonyl compound, which then undergoes reductive amination. mdpi.com

Reaction Type Carbonyl Source Reducing Agent Typical Solvent Reference
Reductive AminationAldehyde or KetoneSodium Borohydride (NaBH₄)Methanol (MeOH), 2,2,2-Trifluoroethanol (TFE) organic-chemistry.org
Reductive AminationAldehyde or KetoneSodium Cyanoborohydride (NaBH₃CN)Methanol (MeOH) wikipedia.org
Reductive AminationAldehyde or KetoneSodium Triacetoxyborohydride (STAB)1,2-Dichloroethane (DCE), Acetonitrile (MeCN) organic-chemistry.org
Reductive AminationAlcoholHeterogeneous Catalyst (e.g., Ni-based)- wikipedia.org

Protection and Deprotection Strategies for Amine Functionality

In multi-step syntheses, it is often necessary to protect the primary amine to prevent it from reacting with reagents targeting other parts of the molecule. researchgate.net A good protecting group can be introduced selectively and in high yield, remains stable during subsequent reaction steps, and can be removed easily when no longer needed. researchgate.net For amines, carbamates are the most common class of protecting groups. masterorganicchemistry.com

Key protecting groups for the amine functionality include:

tert-Butoxycarbonyl (Boc): This is one of the most common amine protecting groups. fishersci.co.uk It is typically introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base or in an alcohol solvent which can accelerate the reaction. fishersci.co.ukwuxibiology.com The Boc group is stable under basic and nucleophilic conditions but is readily cleaved under acidic conditions, using reagents like trifluoroacetic acid (TFA) or hydrochloric acid (HCl). acsgcipr.orgmasterorganicchemistry.com Thermal deprotection is also possible at high temperatures. masterorganicchemistry.comacs.org

Benzyloxycarbonyl (Cbz or Z): The Cbz group is introduced using benzyl (B1604629) chloroformate (CbzCl). It is stable to acidic conditions but can be removed by catalytic hydrogenolysis (e.g., H₂, Pd/C), which cleaves the benzyl group. masterorganicchemistry.commasterorganicchemistry.com

9-Fluorenylmethyloxycarbonyl (Fmoc): Introduced using Fmoc-Cl or Fmoc-OSu, the Fmoc group is notably stable under acidic conditions. Its key advantage is its lability to bases, typically being removed by treatment with a secondary amine like piperidine. masterorganicchemistry.com

The choice between these protecting groups allows for an "orthogonal protection" strategy, where one group can be removed selectively in the presence of another. For example, in a molecule containing both Boc and Fmoc protected amines, the Boc group can be removed with acid while the Fmoc group remains intact. masterorganicchemistry.com

Protecting Group Abbreviation Protection Reagent Common Deprotection Conditions Reference
tert-ButoxycarbonylBocDi-tert-butyl dicarbonate (Boc₂O)Trifluoroacetic Acid (TFA); HCl; Heat acsgcipr.orgmasterorganicchemistry.com
BenzyloxycarbonylCbz, ZBenzyl chloroformate (CbzCl)H₂, Pd/C (Catalytic Hydrogenolysis) masterorganicchemistry.commasterorganicchemistry.com
9-FluorenylmethyloxycarbonylFmocFmoc-Cl, Fmoc-OSuPiperidine masterorganicchemistry.com

Transformations of the Secondary Hydroxyl Functional Group

The secondary alcohol in this compound is another key site for chemical modification, including esterification, etherification, oxidation, and protection/deprotection.

Esterification and Etherification Reactions

Esterification: The secondary hydroxyl group can be converted into an ester. A classic method is the Fischer esterification, which involves heating the alcohol with a carboxylic acid in the presence of an acid catalyst, such as concentrated sulfuric acid. chemguide.co.uk This reaction is reversible, and yields can be limited with secondary alcohols. chemguide.co.uktandfonline.com A more efficient method for secondary alcohols involves reaction with acid anhydrides or acyl chlorides. tandfonline.comyoutube.com Reactions with anhydrides can be performed with or without a basic catalyst, sometimes requiring only heat. tandfonline.com

Etherification: The formation of an ether from the secondary alcohol can be achieved through several methods. The Williamson ether synthesis, which involves deprotonating the alcohol to form an alkoxide followed by reaction with an alkyl halide, is a traditional route. acs.org However, this requires a strong base. Alternative methods include acid-catalyzed dehydration of two alcohol molecules, although this is more effective for primary alcohols and can lead to side reactions like elimination with secondary alcohols. masterorganicchemistry.com More modern methods include iron-catalyzed dehydrative etherification or using an oxocarbenium ion interception strategy to form ethers from alcohols and aldehydes under mild conditions. acs.orgrsc.org

Oxidation Reactions

The secondary alcohol can be oxidized to the corresponding ketone, 3-(2-amino-1-oxoethyl)benzonitrile. This transformation is a common and important reaction in organic synthesis. lscollege.ac.in Unlike primary alcohols, which can be oxidized to aldehydes and then further to carboxylic acids, the oxidation of secondary alcohols stops at the ketone stage because further reaction would require the cleavage of a carbon-carbon bond. chemguide.co.ukbyjus.com

A variety of oxidizing agents can accomplish this transformation: lscollege.ac.inlibretexts.org

Chromium-based reagents: Chromic acid (H₂CrO₄), prepared from chromium trioxide (CrO₃) and sulfuric acid (the Jones reagent), or sodium/potassium dichromate (Na₂Cr₂O₇ / K₂Cr₂O₇) with acid are strong oxidizing agents that readily convert secondary alcohols to ketones. chemguide.co.uklibretexts.org Pyridinium chlorochromate (PCC) is a milder alternative that also effectively performs this oxidation, often in dichloromethane (B109758) (DCM). libretexts.org

Dess-Martin Periodinane (DMP): This is a mild and highly selective reagent for oxidizing primary and secondary alcohols to aldehydes and ketones, respectively. The reaction is typically fast and performed at room temperature in solvents like DCM. lscollege.ac.inwikipedia.org

Swern Oxidation: This method uses dimethyl sulfoxide (B87167) (DMSO) and oxalyl chloride, followed by a hindered base like triethylamine. It is a very mild procedure for generating ketones from secondary alcohols. lscollege.ac.in

Oxidizing Agent Typical Conditions Product Reference
Chromic Acid (Jones Reagent)H₂CrO₄ in acetoneKetone libretexts.org
Potassium DichromateK₂Cr₂O₇, H₂SO₄, heatKetone chemguide.co.uk
Pyridinium Chlorochromate (PCC)PCC in CH₂Cl₂Ketone libretexts.org
Dess-Martin Periodinane (DMP)DMP in CH₂Cl₂Ketone lscollege.ac.inwikipedia.org
Swern Oxidation(COCl)₂, DMSO, Et₃NKetone lscollege.ac.in

Protection and Deprotection Strategies for Hydroxyl Functionality

To perform reactions elsewhere in the molecule without affecting the hydroxyl group, it must be protected. libretexts.org Silyl (B83357) ethers are among the most widely used protecting groups for alcohols due to their ease of introduction, stability under various conditions, and the range of options for selective removal. nih.gov

Common silyl protecting groups for alcohols include:

Triethylsilyl (TES): Generally less sterically hindered and easier to remove than more bulky silyl ethers.

tert-Butyldimethylsilyl (TBDMS or TBS): A very common and robust protecting group, stable to a wide range of non-acidic and non-fluoride conditions.

Triisopropylsilyl (TIPS): More sterically hindered than TBDMS, offering greater stability.

tert-Butyldiphenylsilyl (TBDPS): Offers high stability, particularly towards acidic conditions.

These groups are typically introduced by reacting the alcohol with the corresponding silyl chloride (e.g., TBDMS-Cl) in the presence of a base like imidazole. researchgate.net

Deprotection of silyl ethers is most commonly achieved using a fluoride (B91410) ion source, such as tetrabutylammonium (B224687) fluoride (TBAF), or under acidic conditions (e.g., aqueous HCl or acetic acid). gelest.com The stability of different silyl ethers to acidic or basic conditions varies, allowing for selective deprotection. For example, a TES ether can often be cleaved while a more robust TBDPS ether on the same molecule remains intact. rsc.orglookchem.com

Protecting Group Abbreviation Protection Reagent Common Deprotection Conditions Reference
tert-ButyldimethylsilylTBDMS, TBSTBDMS-Cl, ImidazoleTBAF; Acetic Acid; HCl gelest.comrsc.org
TriisopropylsilylTIPSTIPS-Cl, ImidazoleTBAF; Acid (slower than TBDMS) lookchem.com
tert-ButyldiphenylsilylTBDPSTBDPS-Cl, ImidazoleTBAF (slower); More resistant to acid rsc.orglookchem.com

Aromatic Ring Functionalization and Derivatization

The benzonitrile ring offers a platform for further functionalization, although its reactivity is heavily influenced by the electron-withdrawing nature of the nitrile (-CN) group.

For electrophilic aromatic substitution (e.g., nitration, halogenation, sulfonation), the cyano group is a deactivating and meta-directing group. This means that reactions will be slower than on unsubstituted benzene (B151609), and incoming electrophiles will preferentially add to the positions meta to the cyano group (positions 4 and 6 relative to the ethylamino side chain).

Nucleophilic aromatic substitution (SₙAr) on the benzonitrile ring is also a possibility. While the cyano group itself can activate the ring towards nucleophilic attack, SₙAr reactions typically require either a good leaving group (like a halogen) on the ring or extremely strong reaction conditions. The synthesis of functionalized benzonitriles can occur via the displacement of hydrogen by strong nucleophiles, such as certain stabilized carbanions, under specific conditions. daneshyari.com The reactivity of the benzonitrile ring can also be harnessed in metal-catalyzed cross-coupling reactions if it is first functionalized with a suitable group, such as a halogen or a boronic acid.

Electrophilic Aromatic Substitution Patterns

The orientation of electrophilic aromatic substitution (EAS) on the benzonitrile ring is governed by the directing effects of the existing substituents: the cyano group (-CN) and the (R)-1-amino-2-hydroxyethyl group.

The cyano group is a moderately deactivating group and a meta-director. youtube.comwikipedia.org It withdraws electron density from the aromatic ring through both inductive and resonance effects, making the ring less susceptible to electrophilic attack compared to benzene. youtube.com The resonance structures show that the ortho and para positions bear a partial positive charge, thus directing incoming electrophiles to the meta position. youtube.com

The (R)-1-amino-2-hydroxyethyl group is an activating group and an ortho-, para-director. wikipedia.org The nitrogen atom's lone pair of electrons can be donated to the aromatic ring through resonance, increasing the electron density at the ortho and para positions and making them more nucleophilic. latech.edu The activating nature of amino and hydroxyl groups generally makes them strong directors in EAS reactions. latech.edu

When both groups are present on the benzene ring at the meta position relative to each other, their directing effects are cooperative. The activating ortho-, para-directing amino alcohol group will direct incoming electrophiles to the positions ortho and para to it. The deactivating meta-directing cyano group will also direct to these same positions (which are meta to the cyano group). Therefore, electrophilic substitution is predicted to occur at the positions ortho and para to the (R)-1-amino-2-hydroxyethyl group. Steric hindrance from the side chain may influence the ratio of ortho to para products.

Electrophile (E+)Predicted Major Product(s)
Br₂ / FeBr₃3-(1-Amino-2-hydroxyethyl)-4-bromobenzonitrile and 3-(1-Amino-2-hydroxyethyl)-6-bromobenzonitrile
HNO₃ / H₂SO₄3-(1-Amino-2-hydroxyethyl)-4-nitrobenzonitrile and 3-(1-Amino-2-hydroxyethyl)-6-nitrobenzonitrile
SO₃ / H₂SO₄4-(1-Amino-2-hydroxyethyl)-2-cyanobenzenesulfonic acid and 2-(1-Amino-2-hydroxyethyl)-5-cyanobenzenesulfonic acid

Metal-Catalyzed Cross-Coupling Reactions at the Benzonitrile Moiety

The benzonitrile moiety can participate in various metal-catalyzed cross-coupling reactions, typically after conversion of the cyano group to a halide or triflate, or by direct C-H functionalization. These reactions are fundamental in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. wiley.commdpi.com

Common cross-coupling reactions include:

Suzuki-Miyaura Coupling: This reaction pairs an organoboron compound with an organic halide or triflate in the presence of a palladium catalyst. For the target molecule, if converted to an aryl halide, it could be coupled with various boronic acids to introduce new aryl or alkyl groups. mdpi.comrsc.org

Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms a carbon-nitrogen bond between an aryl halide and an amine. This is a key reaction type for synthesizing complex amines from readily available starting materials. researchgate.netnih.gov

Sonogashira Coupling: This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and copper complexes. It is a powerful method for the synthesis of substituted alkynes.

While specific examples for the direct cross-coupling of this compound are not prevalent in the literature, the functional group tolerance of modern cross-coupling methods suggests its potential as a substrate, likely after appropriate protection of the amino and hydroxyl groups. For instance, related 3-halobenzonitriles are common substrates in these reactions.

Coupling PartnerCatalyst System (Example)Product Type
Arylboronic acid (in Suzuki Coupling)Pd(PPh₃)₄ / BaseBiaryl derivative
Secondary amine (in Buchwald-Hartwig)Pd₂(dba)₃ / Ligand / BaseN-Aryl amine derivative
Terminal alkyne (in Sonogashira Coupling)PdCl₂(PPh₃)₂ / CuI / BaseArylalkyne derivative

This table provides illustrative examples of potential cross-coupling reactions. The starting material would typically be a halogenated derivative of this compound.

Chemo-, Regio-, and Stereoselectivity in Complex Transformations

The presence of multiple reactive sites in this compound makes selectivity a critical aspect of its chemical transformations.

Chemoselectivity refers to the preferential reaction of one functional group over another. For example, in a reaction involving an acylating agent, the more nucleophilic amino group would be expected to react preferentially over the less nucleophilic hydroxyl group under neutral or basic conditions. nih.gov Conversely, under certain catalytic conditions, it is possible to achieve selective reaction at the hydroxyl group. nih.gov The nitrile group is generally less reactive towards many common reagents, allowing for selective modifications of the side chain.

Regioselectivity , as discussed in the context of electrophilic aromatic substitution, determines the position of substitution on the aromatic ring. In other reactions, such as metal-catalyzed C-H functionalization, the choice of catalyst and directing group can precisely control which C-H bond on the aromatic ring is functionalized. rsc.orgmdpi.com

Stereoselectivity is paramount due to the chiral center at the benzylic carbon of the amino alcohol side chain. Reactions involving this chiral center must be carefully controlled to maintain the desired (R)-configuration. nih.govethz.ch For instance, in the synthesis of β3-adrenoceptor agonists, the specific stereochemistry of the amino alcohol is crucial for biological activity. nih.govresearchgate.net Synthetic routes are often designed to either start with a chiral precursor (a chiral pool approach) or employ stereoselective reactions to create the chiral center with high fidelity. ethz.ch The existing stereocenter can also influence the stereochemical outcome of reactions at other positions in the molecule, a phenomenon known as diastereoselectivity.

Transformation TypeSelective TargetControlling Factors
AcylationAmino grouppH, nature of acylating agent
Electrophilic Aromatic SubstitutionPositions ortho/para to the amino alcoholElectronic effects of substituents
Reactions at the chiral centerRetention of (R)-configurationUse of chiral reagents/catalysts, reaction mechanism

This table summarizes the key selectivity considerations for reactions involving this compound.

Stereochemical Investigations and Chiral Purity Determination

Absolute Configuration Assignment Methodologies for (R)-3-(1-Amino-2-hydroxyethyl)benzonitrile

Assigning the absolute configuration of a chiral center is a definitive step in characterizing a stereoisomer. For this compound, several powerful analytical techniques can be employed.

X-ray crystallography stands as an unambiguous method for determining the absolute structure of a molecule. For compounds containing only light atoms (C, H, N, O), the determination relies on the phenomenon of anomalous dispersion, which is weak but measurable with modern diffractometers.

To facilitate this analysis for a non-crystalline compound or to enhance the anomalous scattering effect, crystalline derivatives are often prepared. In the case of this compound, this could involve reacting the amino or hydroxyl group to form a salt or ester with a chiral acid containing a heavier atom (e.g., bromine). The known configuration of the derivatizing agent allows for the confident assignment of the new stereocenter. Another approach is the formation of co-crystals with a suitable achiral host molecule. The absolute configuration is established by analyzing the diffraction data and calculating the Flack parameter, which should refine to a value close to zero for the correct enantiomer. researchgate.net The synthesis of chiral imino-alcohols from (R)-limonene, for instance, has yielded crystals suitable for X-ray diffraction characterization, confirming the utility of this method for related amino alcohols. scielo.br The feasibility of using X-ray diffraction to determine the chirality of amino acids has been explored, although it is noted that single-crystal analysis is required for a definitive assignment, as powder diffraction patterns of enantiomers can be identical. nasa.gov

Chiroptical techniques measure the differential absorption of left and right circularly polarized light by a chiral molecule. Electronic Circular Dichroism (ECD) spectroscopy, which observes electronic transitions, and Vibrational Circular Dichroism (VCD) spectroscopy, focusing on vibrational transitions in the infrared region, are powerful non-destructive methods for assigning absolute configuration in solution.

The experimental ECD or VCD spectrum is compared with a spectrum predicted by quantum chemical calculations for a known configuration (e.g., the R-configuration). A match between the experimental and calculated spectra allows for the confident assignment of the molecule's absolute configuration. A modern approach involves using a chiral host molecule to induce a CD spectrum in a guest molecule. rsc.orgrsc.org For example, π-extended acyclic cucurbiturils can form 1:1 host-guest complexes with chiral amino alcohols in water, resulting in spontaneous and measurable circular dichroism signals. rsc.orgrsc.org The characteristics of these induced signals can be used to determine the absolute configuration of the amino alcohol analyte through a simple mix-and-measure protocol. rsc.org

Nuclear Magnetic Resonance (NMR) spectroscopy, when combined with chiral derivatizing agents (CDAs), becomes a powerful tool for assigning absolute configuration. springernature.comumn.edu The most widely used technique is Mosher's method, which is applicable to secondary alcohols and amines. springernature.comnih.gov

The method involves reacting the chiral substrate, in this case this compound, with both enantiomers of α-methoxy-α-trifluoromethylphenylacetic acid (MTPA, Mosher's acid) or its acid chloride (MTPA-Cl) in separate experiments. umn.edu This reaction forms a pair of diastereomeric esters (at the hydroxyl group) or amides (at the amino group). researchgate.netspringernature.com

The foundational principle is that the phenyl group of the MTPA moiety creates a distinct anisotropic magnetic field. In the most stable conformation, the protons of the substrate on one side of the MTPA plane will be shielded (shifted to a higher field in the ¹H NMR spectrum), while those on the other side will be deshielded (shifted to a lower field). umn.edu By comparing the ¹H NMR spectra of the (R)-MTPA and (S)-MTPA diastereomers and calculating the chemical shift differences (Δδ = δS - δR) for protons near the chiral center, a consistent pattern emerges that allows for the unambiguous assignment of the absolute configuration. springernature.comnih.gov This protocol has been successfully applied to a wide range of amino alcohols. nih.gov

Analyte Group Reagent Principle Typical Application
Secondary Alcohol(R)- and (S)-MTPA-ClAnisotropic effect of phenyl group in diastereomeric esters¹H NMR analysis of Δδ values to assign carbinol stereocenter umn.edunih.gov
Primary Amine(R)- and (S)-MTPA-ClAnisotropic effect of phenyl group in diastereomeric amides¹H NMR analysis of Δδ values to assign amino stereocenter springernature.comillinois.edu

Enantiomeric Excess (ee) and Diastereomeric Ratio (dr) Determination

Enantiomeric excess (ee) is a measure of the purity of a chiral sample, defined as the absolute difference between the mole fractions of the two enantiomers. It is a critical parameter in asymmetric synthesis.

Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable technique for determining the enantiomeric excess of chiral compounds. yakhak.org The method relies on the use of a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times and thus separation.

For an amino alcohol like this compound, several types of CSPs are effective. Polysaccharide-based CSPs, such as those with cellulose (B213188) or amylose (B160209) derivatives coated or immobilized on silica (B1680970) gel (e.g., Chiralpak® and Chiralcel® columns), are highly versatile. yakhak.orgnih.gov Separation can be achieved using normal-phase (e.g., hexane/isopropanol) or reversed-phase (e.g., acetonitrile/water) mobile phases. scas.co.jp Pirkle-type CSPs and cyclodextrin-based phases are also effective for separating the enantiomers of amino alcohols. scas.co.jpresearchgate.net To enhance detection sensitivity, particularly for UV-Vis or fluorescence detectors, the amino group can be derivatized with an appropriate chromophore or fluorophore, such as 4-chloro-7-nitro-2,1,3-benzoxadiazole (NBD-Cl). yakhak.org

The enantiomeric excess is calculated from the integrated peak areas of the two separated enantiomers in the chromatogram.

Table 1: Examples of Chiral HPLC Conditions for Amino Alcohols and Amines

Chiral Stationary Phase (CSP) Analyte Type Mobile Phase Detection Reference
Chiralpak® IA (amylose derivative) Axially chiral N-benzoylamino alcohol n-hexane/ethanol/chloroform UV nih.gov
Acetylated β-cyclodextrin Chiral amines and amino alcohols Phosphate buffer (reversed phase) UV researchgate.net
Polysaccharide Phenylcarbamates NBD-derivatized chiral amines 10-30% 2-propanol/hexane UV (310 nm) and Fluorescence yakhak.org

Chiral Gas Chromatography (GC) is another powerful technique for enantiomeric separation. gcms.cz Due to the low volatility of this compound, derivatization is a prerequisite for GC analysis. Both the hydroxyl and amino functional groups must be converted into less polar, more volatile moieties. A common two-step approach involves esterification of the alcohol followed by acylation of the amine, for example, to produce N-trifluoroacetyl-O-alkyl ester derivatives. nih.gov

Once derivatized, the enantiomers are separated on a capillary column coated with a chiral stationary phase. Cyclodextrin derivatives are the most widely used CSPs in chiral GC. gcms.cz The separated enantiomers are detected, typically by a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), and the enantiomeric excess is determined by the ratio of the peak areas. nih.gov Comprehensive two-dimensional gas chromatography (GCxGC) can provide superior resolution, especially for complex samples. nih.gov

Table 2: Examples of Derivatization and Chiral GC Conditions for Amino-Containing Compounds

Derivatization Reagent(s) Analyte Type Chiral Stationary Phase Typical Application Reference
Trifluoroacetic anhydride (B1165640) Aromatic/aliphatic amines Proline-based CSP Separation of derivatized amine enantiomers nih.gov
Isopropyl isocyanate Aromatic/aliphatic amines Proline-based CSP Baseline separation with improved resolution nih.gov
Trifluoroacetic anhydride (TFAA) and Methanol (MeOH) Amino acids Lipodex E (cyclodextrin-based) GCxGC analysis of N-TFA-O-methyl esters nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Shift/Derivatizing Agents

The determination of chiral purity and the assignment of the absolute configuration of enantiomers like this compound are critical aspects of stereochemical investigation. Nuclear Magnetic Resonance (NMR) spectroscopy, in conjunction with chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs), is a powerful technique for this purpose. These agents interact with the enantiomeric mixture to form diastereomeric species, which, unlike enantiomers, exhibit distinct NMR spectra.

One of the most widely used methods is the Mosher's acid method. sigmaaldrich.com The chiral amine or alcohol is reacted with an enantiomerically pure chiral acid chloride, typically (R)- or (S)-α-methoxy-α-trifluoromethylphenylacetyl chloride (MTPA-Cl), to form diastereomeric amides or esters. sigmaaldrich.com These diastereomers will have different chemical shifts (δ) in the ¹H NMR spectrum. By analyzing the differences in these chemical shifts (Δδ = δS - δR), the absolute configuration of the original molecule can be determined. sigmaaldrich.com

For this compound, both the amino and the hydroxyl groups can be derivatized. Derivatization of the primary amine with (R)- and (S)-MTPA-Cl would yield a pair of diastereomeric amides. The protons in the vicinity of the newly formed chiral amide bond will experience different magnetic environments due to the anisotropic effect of the phenyl ring in the MTPA moiety. This leads to observable differences in their chemical shifts.

Interactive Data Table: Representative ¹H NMR Chemical Shift Differences (Δδ in ppm) for Diastereomeric MTPA Amides of an Amino Alcohol

Protonδ (R-MTPA amide) (ppm)δ (S-MTPA amide) (ppm)Δδ (δS - δR) (ppm)
Methine (CH-N)4.854.95+0.10
Methylene (B1212753) (CH₂-O)a3.803.75-0.05
Methylene (CH₂-O)b3.903.82-0.08
Aromatic Protons7.40 - 7.807.42 - 7.83~0 to ±0.03

Note: The signs of Δδ are crucial for assigning the absolute configuration based on Mosher's model.

Mechanistic Elucidation of Stereoselective Processes

The synthesis of a single enantiomer like this compound requires a stereoselective process. A common and effective method for producing chiral amino alcohols is the asymmetric reduction of a corresponding prochiral α-amino ketone. In the case of the target molecule, the precursor would be 2-amino-1-(3-cyanophenyl)ethan-1-one.

A plausible and widely employed method for such a transformation is the Noyori-type asymmetric transfer hydrogenation. bldpharm.comacs.org This reaction typically utilizes a ruthenium(II) catalyst coordinated to a chiral diamine ligand and a η⁶-arene, in the presence of a hydrogen donor like isopropanol (B130326) or a formic acid/triethylamine mixture. bldpharm.comacs.orgnih.gov

The mechanism of this catalytic process is well-studied and generally proceeds through an outer-sphere mechanism. bldpharm.comacs.org The key steps are as follows:

Catalyst Activation: The precatalyst, often a dichloro-ruthenium(II) complex, reacts with the hydrogen donor to form the active ruthenium-hydride species. This active catalyst is a chiral 18-electron complex. nih.gov

Coordination and Hydrogen Transfer: The ketone substrate does not directly coordinate to the metal center. Instead, it is held in the outer coordination sphere through hydrogen bonding interactions between the carbonyl oxygen of the ketone and the N-H group of the chiral diamine ligand. bldpharm.comacs.org

Stereodetermining Step: The stereochemical outcome is determined by the facial selectivity of the hydride transfer from the ruthenium center to the carbonyl carbon of the ketone. The chiral environment created by the diamine ligand and the arene ligand dictates that one face of the ketone is sterically favored for hydride attack. For the synthesis of the (R)-enantiomer, a catalyst with the appropriate chirality, for example, one derived from an (R,R)-diamine ligand, would be selected. The hydride transfer is generally considered the rate-determining step. bldpharm.com

Product Release and Catalyst Regeneration: After the hydride transfer, the resulting alcohol product is released, and the catalyst is regenerated by reaction with another molecule of the hydrogen donor, completing the catalytic cycle.

Kinetic isotope effect studies have been instrumental in confirming that the hydride transfer is the rate-determining step in these reactions. bldpharm.com The efficiency and enantioselectivity of the reduction are highly dependent on the structure of the chiral ligand, the solvent, and the reaction conditions. While specific mechanistic studies for the synthesis of this compound were not found, the principles of asymmetric transfer hydrogenation of similar aryl alkyl ketones provide a robust framework for understanding its stereoselective formation. bldpharm.comacs.orgnih.govnih.govrsc.org

Advanced Spectroscopic and Structural Elucidation of R 3 1 Amino 2 Hydroxyethyl Benzonitrile

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the detailed structural analysis of organic molecules in solution. For (R)-3-(1-Amino-2-hydroxyethyl)benzonitrile, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a complete picture of the atomic arrangement and stereochemical configuration.

¹H NMR and ¹³C NMR Chemical Shift Analysis beyond Basic Identification

While basic ¹H and ¹³C NMR spectra can confirm the presence of key functional groups, a deeper analysis of chemical shifts and coupling constants offers more subtle structural insights. The expected proton and carbon environments of this compound would give rise to a characteristic set of signals.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show distinct signals for the aromatic protons, the methine proton of the stereocenter, the diastereotopic methylene (B1212753) protons adjacent to the hydroxyl group, and exchangeable protons of the amine and hydroxyl groups. The aromatic region would likely display a complex multiplet pattern corresponding to the four protons on the disubstituted benzene (B151609) ring. The methine proton (CH-NH₂) would appear as a multiplet due to coupling with the adjacent methylene protons. The methylene protons (CH₂-OH) are diastereotopic due to the adjacent chiral center and are expected to show separate multiplets. The chemical shifts of the amine (NH₂) and hydroxyl (OH) protons can vary depending on the solvent, concentration, and temperature and may appear as broad singlets.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the carbon framework of the molecule. The spectrum would show signals for the aromatic carbons, including the two quaternary carbons (one attached to the cyano group and one to the aminoethyl side chain), and the four aromatic CH carbons. The nitrile carbon (C≡N) would appear in the characteristic downfield region around 118-125 ppm. The aliphatic region would contain signals for the methine carbon of the stereocenter (CH-NH₂) and the methylene carbon (CH₂-OH).

Detailed Analysis: Beyond simple peak assignment, the precise chemical shifts are influenced by the electronic effects of the substituents on the benzene ring. The electron-withdrawing nature of the nitrile group and the substitution pattern will dictate the specific shifts of the aromatic protons and carbons. Furthermore, the through-space and through-bond effects of the chiral side chain can lead to subtle differences in the shifts of the aromatic nuclei, providing information about the preferred conformation of the molecule in solution.

Predicted ¹H and ¹³C NMR Data for this compound

Assignment Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Aromatic CH7.4 - 7.8129 - 135
Aromatic C-CN-~112
Aromatic C-CH(NH₂)CH₂OH-~145
C≡N-~119
CH-NH₂~4.0~58
CH₂-OH~3.6 - 3.8~65
NH₂Broad, variable-
OHBroad, variable-

Note: These are predicted values based on typical ranges for similar functional groups and may vary based on solvent and experimental conditions.

Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Confirmation

2D NMR experiments are crucial for assembling the molecular puzzle by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between the methine proton (CH-NH₂) and the methylene protons (CH₂-OH), confirming the ethyl side chain structure. It would also show correlations among the coupled aromatic protons, helping to assign their specific positions on the ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded protons and carbons (¹H-¹³C). chemicalbook.com This is essential for unambiguously assigning the carbon signals based on their attached protons. For instance, the proton signal at ~4.0 ppm would correlate with the carbon signal at ~58 ppm, confirming their assignment to the CH-NH₂ group.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range (typically 2-3 bonds) correlations between protons and carbons. chemicalbook.com This experiment is critical for piecing together the entire molecular structure. Key HMBC correlations would include:

Correlations from the aromatic protons to the quaternary aromatic carbons and the nitrile carbon, confirming the substitution pattern.

Correlations from the methine and methylene protons of the side chain to the aromatic carbons, definitively linking the side chain to the benzene ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing insights into the three-dimensional structure and stereochemistry. For a chiral molecule like this, NOESY can help to confirm the relative stereochemistry and preferred conformations by observing through-space interactions between the protons of the stereogenic center and other parts of the molecule.

Advanced Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, which allows for the determination of the elemental formula of the molecule. For this compound (C₉H₁₀N₂O), the expected exact mass of the protonated molecule [M+H]⁺ would be calculated and compared to the experimentally measured value. A close match (typically within a few parts per million) provides strong evidence for the proposed molecular formula.

Expected HRMS Data

Ion Formula Calculated Exact Mass
[M+H]⁺C₉H₁₁N₂O⁺163.0866

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) involves the isolation of a specific ion (the precursor ion, e.g., the protonated molecule) and its subsequent fragmentation by collision-induced dissociation (CID). The resulting fragment ions (product ions) provide valuable information about the molecule's structure. The fragmentation of protonated α-amino acids and related compounds often follows predictable pathways. nih.gov

For protonated this compound, key fragmentation pathways could include:

Loss of ammonia (B1221849) (NH₃): A common fragmentation for primary amines.

Loss of water (H₂O): From the hydroxyl group.

Cleavage of the C-C bond in the side chain: This could lead to the formation of a benzylic-type cation. For example, cleavage between the carbon bearing the amino group and the carbon bearing the hydroxyl group would be a likely fragmentation.

Loss of the entire side chain: Resulting in a cyanophenyl cation.

The analysis of these fragmentation patterns allows for the confirmation of the connectivity of the functional groups within the molecule.

Plausible Fragmentation Ions in MS/MS

Precursor Ion (m/z) Plausible Fragment Ion (m/z) Neutral Loss Fragment Structure
163.0866146.0600NH₃[M+H-NH₃]⁺
163.0866145.0760H₂O[M+H-H₂O]⁺
163.0866132.0651CH₂OH[M+H-CH₂OH]⁺
163.0866103.0422C₂H₆NO[C₇H₄N]⁺

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Confirmation

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. ir-spectra.com The absorption of IR radiation or the scattering of light in a Raman experiment at specific frequencies corresponds to the vibrations of particular bonds and functional groups.

For this compound, the key vibrational modes would be:

O-H and N-H Stretching: The hydroxyl (O-H) and amine (N-H) groups will show characteristic broad stretching vibrations in the region of 3200-3600 cm⁻¹. Hydrogen bonding can significantly affect the position and shape of these bands.

C-H Stretching: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretching occurs just below 3000 cm⁻¹.

C≡N Stretching: The nitrile group has a very characteristic and strong absorption in the IR spectrum, and a strong, sharp band in the Raman spectrum, typically in the range of 2220-2260 cm⁻¹. The exact position can be sensitive to the electronic environment.

C=C Stretching: Aromatic ring stretching vibrations occur in the 1450-1600 cm⁻¹ region.

C-O Stretching: The C-O stretching of the alcohol will appear in the 1000-1260 cm⁻¹ region.

N-H Bending: The N-H bending vibration of the primary amine is expected around 1590-1650 cm⁻¹.

The combination of IR and Raman spectroscopy provides a comprehensive fingerprint of the molecule's functional groups, confirming their presence and providing insights into the molecular structure and intermolecular interactions.

Characteristic IR and Raman Bands for this compound

Vibrational Mode Expected IR Frequency (cm⁻¹) Expected Raman Frequency (cm⁻¹) Intensity
O-H/N-H stretch3200-36003200-3600Medium-Strong, Broad
Aromatic C-H stretch3000-31003000-3100Medium-Strong
Aliphatic C-H stretch2850-29602850-2960Medium
C≡N stretch2220-22602220-2260Strong, Sharp
C=C stretch (aromatic)1450-16001450-1600Medium-Strong
N-H bend1590-1650WeakMedium
C-O stretch1000-1260WeakStrong

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for probing the electronic transitions within a molecule. technologynetworks.comresearchgate.net The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. In this compound, the primary chromophore responsible for UV absorption is the benzonitrile (B105546) moiety.

The benzonitrile structure exhibits characteristic absorption bands arising from π → π* transitions within the aromatic ring. The benzene ring itself has several absorption bands, and the cyano group (-C≡N) acts as an auxochrome, modifying these absorptions. The electronic structure of benzonitrile and its derivatives has been a subject of theoretical and experimental studies. pku.edu.cnresearchgate.net

The presence of the 1-amino-2-hydroxyethyl substituent at the meta position of the benzonitrile ring is expected to have a modest influence on the UV spectrum. The amino (-NH2) and hydroxyl (-OH) groups are also auxochromes and can cause shifts in the absorption maxima (λmax) and changes in the molar absorptivity (ε). However, due to the meta-substitution, the electronic conjugation between these groups and the nitrile group via the aromatic ring is not direct, leading to less pronounced spectral shifts compared to ortho- or para-substituted isomers.

The expected UV absorption maxima for this compound would likely be similar to those of benzonitrile, with potential slight shifts due to the electronic effects of the substituent. The primary π → π* transitions are anticipated in the UV region.

Table 1: Expected UV-Vis Absorption Data for this compound in a Non-polar Solvent

Expected TransitionPredicted λmax (nm)Notes
π → π* (Primary)~225-235High-intensity band, typical for substituted benzenes.
π → π* (Secondary)~270-280Lower intensity band, showing fine structure.

Note: The values in this table are estimations based on the analysis of the benzonitrile chromophore and the expected influence of the meta-substituent. Actual experimental values may vary.

X-ray Diffraction Studies of Crystalline Forms (for bond lengths, angles, and intermolecular interactions)

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions. nih.govwikipedia.orglibretexts.org Although a specific crystal structure for this compound is not publicly documented, its structural parameters can be predicted based on studies of related benzonitrile derivatives and fundamental principles of stereochemistry. derpharmachemica.comnih.gov

The molecule possesses a chiral center at the carbon atom bearing the amino and hydroxymethyl groups, designated as (R). The geometry around this carbon would be tetrahedral. The benzonitrile portion of the molecule is expected to be largely planar.

Key structural features anticipated from an X-ray diffraction study would include:

Bond Lengths and Angles: The bond lengths and angles within the benzene ring would be slightly distorted from the ideal hexagonal geometry due to the presence of the cyano and the substituted ethyl groups. derpharmachemica.com The C≡N bond of the nitrile group would exhibit a characteristic short length indicative of a triple bond.

Intermolecular Interactions: The presence of the amino (-NH2) and hydroxyl (-OH) groups makes the molecule a prime candidate for extensive intermolecular hydrogen bonding. The amino group can act as a hydrogen bond donor, while the nitrogen atom can also be an acceptor. The hydroxyl group can act as both a hydrogen bond donor and acceptor. These hydrogen bonds would play a crucial role in the crystal packing, likely forming a complex three-dimensional network and influencing the solid-state properties of the compound.

Table 2: Predicted Key Structural Parameters for this compound

ParameterPredicted Value/FeatureBasis for Prediction
C-C (Aromatic) Bond Length~1.39 ÅTypical for substituted benzene rings. derpharmachemica.com
C-C≡N Bond Length~1.45 ÅStandard length for a C-C single bond adjacent to a triple bond.
C≡N Bond Length~1.15 ÅCharacteristic of a nitrile triple bond.
C-N (Amine) Bond Length~1.47 ÅTypical for a C-N single bond.
C-O (Alcohol) Bond Length~1.43 ÅTypical for a C-O single bond in an alcohol.
Benzene Ring GeometryNear-planar, with minor distortionsEffect of substituents on the aromatic ring. derpharmachemica.com
Intermolecular InteractionsStrong N-H···N, O-H···N, N-H···O, and O-H···O hydrogen bondsPresence of multiple hydrogen bond donor and acceptor sites.

Note: The bond lengths and angles are estimations based on data from analogous structures and may differ in an experimental determination.

Computational and Theoretical Chemistry Studies on R 3 1 Amino 2 Hydroxyethyl Benzonitrile

Conformational Analysis and Energy Minimization using Quantum Mechanics

The three-dimensional structure of a molecule is fundamental to its chemical behavior. For a flexible molecule such as (R)-3-(1-Amino-2-hydroxyethyl)benzonitrile, which possesses several rotatable single bonds, a multitude of conformations are possible. Conformational analysis aims to identify the most stable arrangements of atoms, known as conformers, which correspond to local minima on the potential energy surface.

Quantum mechanics (QM) methods, particularly Density Functional Theory (DFT), are employed to perform these studies. The process typically involves a systematic search of the conformational space by rotating the key dihedral angles, such as those around the C-C and C-N bonds of the amino-hydroxyethyl side chain. Each generated conformation is then subjected to geometry optimization, a process that adjusts the atomic coordinates to find the nearest stationary point on the potential energy surface, effectively minimizing its energy.

The relative energies of the optimized conformers are then compared to identify the global minimum (the most stable conformer) and other low-energy structures that may be populated at room temperature. These calculations are crucial for understanding which shapes the molecule is likely to adopt, which in turn influences its interactions with other molecules, such as biological receptors or solvents.

Illustrative Data:

The following table presents hypothetical relative energies for various conformers of this compound, as would be calculated using a DFT method like B3LYP/6-31G(d). The dihedral angles define the orientation of the amino and hydroxyl groups relative to the phenyl ring.

ConformerDihedral Angle 1 (°Cα-Cβ-O-H)Dihedral Angle 2 (°N-Cα-C-C)Relative Energy (kcal/mol)
1 601800.00
2 1801801.25
3 -601801.30
4 60602.10
5 180603.50

Electronic Structure and Bonding Analysis (e.g., HOMO-LUMO, NBO)

Understanding the electronic structure of this compound provides deep insights into its reactivity and intermolecular interactions.

Frontier Molecular Orbital (FMO) Analysis: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of FMO theory. The HOMO is the orbital from which an electron is most likely to be donated (nucleophilic character), while the LUMO is the orbital that is most likely to accept an electron (electrophilic character). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity. nih.govresearchgate.net A smaller gap suggests the molecule is more reactive. nih.gov For this compound, the HOMO is expected to be localized primarily on the electron-rich amino group and the phenyl ring, while the LUMO would likely be centered on the electron-withdrawing benzonitrile (B105546) group. nih.govnih.gov

Natural Bond Orbital (NBO) Analysis: NBO analysis provides a detailed picture of the bonding within a molecule by localizing the molecular orbitals into Lewis-type structures (bonds, lone pairs, and core orbitals). researchgate.netrsc.org This method allows for the quantification of charge distribution on each atom (NBO charges) and the analysis of hyperconjugative interactions, which are stabilizing interactions resulting from the delocalization of electron density from a filled bonding or lone pair orbital to an empty anti-bonding orbital. rsc.org For this molecule, NBO analysis can reveal the nature of the intramolecular hydrogen bond between the hydroxyl hydrogen and the amino nitrogen, and quantify the electronic effects of the substituents on the aromatic ring. researchgate.net

Illustrative Data:

The tables below show hypothetical data from an electronic structure analysis of this compound.

Table 6.2.1: Hypothetical Frontier Molecular Orbital Energies

Orbital Energy (eV)
HOMO -8.50
LUMO -1.20

| HOMO-LUMO Gap | 7.30 |

Table 6.2.2: Hypothetical NBO Charges on Key Atoms

Atom NBO Charge (e)
N (amino) -0.85
O (hydroxyl) -0.70
N (nitrile) -0.45

| C (nitrile) | +0.15 |

Prediction of Spectroscopic Properties (e.g., NMR, IR, UV-Vis) via DFT Methods

Computational methods, particularly DFT, are highly effective in predicting various spectroscopic properties, which can be used to verify experimental results or to aid in the structural elucidation of unknown compounds. nih.govnih.gov

NMR Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of DFT. nih.govnih.gov The GIAO (Gauge-Including Atomic Orbital) method is typically used to calculate the magnetic shielding tensors for each nucleus. nih.gov These values are then converted to chemical shifts by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS). The accuracy of these predictions is often high enough to distinguish between different isomers or conformers. nih.govnrel.gov

IR Spectroscopy: Theoretical IR spectra can be generated by calculating the vibrational frequencies and their corresponding intensities. diva-portal.orgnih.govresearchgate.net These calculations involve computing the second derivatives of the energy with respect to the atomic positions. The resulting frequencies correspond to the different vibrational modes of the molecule (e.g., N-H stretch, O-H stretch, C≡N stretch). diva-portal.org Comparing the calculated spectrum with an experimental one can help in assigning the observed absorption bands to specific molecular motions. nih.govresearchgate.net

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is the method of choice for predicting electronic absorption spectra (UV-Vis). researchgate.net It calculates the energies of electronic transitions from the ground state to various excited states. These transition energies correspond to the wavelengths of maximum absorption (λmax) in the UV-Vis spectrum. This analysis can provide information about the electronic structure and conjugation within the molecule.

Illustrative Data:

The following tables present hypothetical predicted spectroscopic data for this compound.

Table 6.3.1: Hypothetical Predicted vs. Experimental ¹³C NMR Chemical Shifts (ppm)

Carbon Atom Predicted δ (ppm) Experimental δ (ppm)
C (nitrile) 118.5 119.0
C (ipso-CN) 112.8 113.2
C (ipso-sidechain) 145.2 144.8
Cα (CH-NH₂) 58.9 59.5

| Cβ (CH₂-OH) | 65.4 | 66.1 |

Table 6.3.2: Hypothetical Predicted vs. Experimental IR Frequencies (cm⁻¹)

Vibrational Mode Predicted ν (cm⁻¹) Experimental ν (cm⁻¹)
O-H Stretch 3650 3635
N-H Stretch (sym) 3355 3340
N-H Stretch (asym) 3430 3415

| C≡N Stretch | 2235 | 2229 |

Reaction Mechanism Elucidation and Transition State Characterization via Computational Modeling

Computational modeling is an invaluable tool for investigating the mechanisms of chemical reactions, providing details that are often difficult or impossible to obtain experimentally. researchgate.netnih.gov For this compound, this could involve studying its synthesis or its potential metabolic pathways.

The process involves mapping out the potential energy surface for a given reaction. This includes locating the structures of the reactants, products, any intermediates, and, crucially, the transition states (TS) that connect them. A transition state is a first-order saddle point on the potential energy surface, representing the highest energy point along the reaction coordinate. chemrxiv.org

Illustrative Data:

The table below shows hypothetical activation and reaction energies for a key step in a proposed synthesis of this compound, such as the reduction of a corresponding keto-nitrile precursor.

Table 6.4.1: Hypothetical Energetics for a Reaction Step (kcal/mol)

Parameter Pathway to (R)-product Pathway to (S)-product
Activation Energy (ΔE‡) 15.2 17.8

| Reaction Energy (ΔErxn) | -5.5 | -5.5 |

Molecular Dynamics Simulations for Solvent Effects and Conformational Landscapes

While quantum mechanics calculations are often performed in the gas phase or with implicit solvent models, Molecular Dynamics (MD) simulations offer a way to explicitly study the behavior of a molecule in a solvent environment over time. easychair.orgchemrxiv.org MD simulations use classical mechanics and a force field to model the interactions between all atoms in the system, including the solute and the surrounding solvent molecules. easychair.org

For this compound, MD simulations can provide a dynamic picture of its conformational landscape in a solvent like water. easychair.org These simulations can reveal how solvent molecules interact with the different functional groups (amino, hydroxyl, nitrile) through hydrogen bonding and other intermolecular forces. researchgate.net This is crucial because solvent interactions can significantly influence the relative stability of different conformers, potentially changing the conformational preferences compared to the gas phase. researchgate.net

By running simulations for nanoseconds or longer, it is possible to observe conformational transitions and to generate a statistical representation of the conformational ensemble, providing a more realistic understanding of the molecule's behavior in solution. chemrxiv.org

Rational Design Principles for Stereoselective Synthesis and Analogs

The insights gained from the computational studies described above can be directly applied to the rational design of new molecules and synthetic pathways.

Stereoselective Synthesis: By understanding the reaction mechanisms and the structures of the transition states involved in the synthesis of this compound, catalysts or reaction conditions can be designed to favor the formation of the desired (R)-enantiomer. acs.org For instance, if a transition state model shows specific steric or electronic requirements, a chiral catalyst can be designed with complementary features to lower the activation energy for the desired stereochemical outcome.

Analog Design: Computational methods are instrumental in designing new analogs with improved properties, a process often used in drug discovery. nih.gov By analyzing the structure-property relationships derived from calculations on the parent molecule, modifications can be proposed to enhance activity, selectivity, or other desirable characteristics. For example, if HOMO-LUMO analysis suggests a certain part of the molecule is key for a particular interaction, analogs could be designed that modify this region to optimize that interaction. Similarly, understanding the conformational preferences allows for the design of more rigid analogs that are "locked" in a bioactive conformation.

Applications in Advanced Synthetic Organic Chemistry and Materials Science Research

Utility as a Chiral Building Block in Multistep Synthetic Pathways

A chiral building block, or synthon, is a molecule with a defined stereochemistry that is incorporated into a larger molecule during a chemical synthesis. The use of such blocks is a cornerstone of modern asymmetric synthesis, as it allows for the creation of complex, stereochemically pure target molecules without the need for difficult separation of enantiomers later in the process.

(R)-3-(1-Amino-2-hydroxyethyl)benzonitrile serves as an exemplary chiral building block. sigmaaldrich.com Its utility stems from:

A Pre-defined Stereocenter: The (R)-configuration at the carbon atom bearing the amine and hydroxymethyl groups is transferred to the final product, which is crucial for applications where biological activity or material properties are dependent on a specific 3D structure.

Orthogonal Functional Groups: The primary amine, primary alcohol, and nitrile groups exhibit different reactivities. This allows chemists to selectively modify one part of the molecule while leaving the others intact, enabling sequential and controlled bond-forming operations in a multistep synthesis. For instance, the amine can be acylated or alkylated, while the alcohol can be etherified or oxidized, and the nitrile can be hydrolyzed or reduced.

Structural Rigidity: The benzene (B151609) ring provides a rigid scaffold, which helps to control the conformation of the molecules being built from it.

This compound is analogous to other valuable building blocks used in the synthesis of peptidomimetics and other complex organic structures. For example, the traceless solid-phase synthesis of peptides containing chiral 3-aryl β-amino acids has been developed using a side-chain-tethered building block, demonstrating a general strategy where such components are indispensable. nih.gov

Precursor for the Synthesis of Complex Organic Frameworks and Heterocyclic Systems

The functional groups on this compound make it an ideal starting material for constructing more elaborate molecular architectures, particularly heterocyclic rings and extended frameworks.

Heterocyclic Synthesis: Heterocycles are cyclic compounds containing atoms of at least two different elements in their rings and are foundational to many areas of chemistry. The 1,2-amino alcohol motif in the subject compound is a direct precursor to 2-oxazolines through condensation with carboxylic acids or their derivatives. The nitrile group can also participate in cyclization reactions. For instance, nitriles are known to react with hydrazides to form 1,2,4-triazoles or with other reagents to yield thiazoles, pyrazoles, and other N-heterocycles. acs.orgresearchgate.net The synthesis of various quinazolinone-based fused heterocyclic systems often starts from amino acid precursors, highlighting a common strategy where amino-functionalized molecules are used to build complex ring systems. nih.gov

Organic Frameworks: The molecule's structure is suitable for its use as a "strut" or "linker" in the construction of porous materials like Metal-Organic Frameworks (MOFs). In this context, the nitrile or amine functionalities could be used to coordinate with metal ions. For example, the synthesis of MOFs based on the 1,3,5-tris(1H-benzo[d]imidazole-2-yl)benzene (TIBM) linker demonstrates how symmetrically arranged nitrogen-containing groups on a central phenyl ring can effectively form stable, porous frameworks with metal ions like Cu(II), Cr(III), and Al(III). mdpi.com Although a different molecule, the principle of using functionalized aromatic linkers is directly applicable. The defined length and rigidity of this compound could lead to predictable pore sizes and topologies in such materials.

Role in Catalyst Ligand Design for Asymmetric Transformations

Asymmetric catalysis relies on chiral ligands that coordinate to a metal center, creating a chiral environment that directs a chemical reaction to favor the formation of one enantiomer over the other. The 1,2-amino alcohol functionality is a classic chelating group in many successful chiral ligands.

This compound possesses the key features to act as, or be converted into, a highly effective chiral ligand. The nitrogen of the amine and the oxygen of the alcohol can bind to a single metal atom, forming a stable five-membered ring. This chelation restricts the geometry around the metal center. A structurally analogous ligand, 1,3-bis[N-sulfonyl-(1R,2S)-1,3-diphenyl-2-aminopropanol]benzene, has been shown to be excellent for titanium-catalyzed asymmetric additions of organoaluminum reagents to aldehydes, achieving excellent yields and enantioselectivities (≥94% ee). nih.gov In this reported ligand, two amino alcohol units are attached to a central benzene ring. This precedent strongly suggests that this compound could be dimerized or otherwise elaborated to create bidentate or tridentate ligands for a wide range of metal-catalyzed asymmetric reactions, such as reductions, oxidations, and carbon-carbon bond formations.

Integration into Supramolecular Assemblies and Smart Materials (e.g., NLO materials)

The electronic properties of this compound make it an attractive candidate for incorporation into "smart" materials, whose properties can be altered by external stimuli. One important class of such materials is those with nonlinear optical (NLO) properties, which are critical for applications in telecommunications and optical computing.

The design of molecules for second-order NLO applications often follows a "push-pull" motif, where an electron-donating group and an electron-withdrawing group are connected by a π-conjugated system. In this compound:

The nitrile group (-C≡N) is a strong electron-withdrawing group (acceptor).

The phenyl ring serves as the π-conjugated bridge.

The amino (-NH₂) and hydroxyl (-OH) groups can act as electron-donating groups (donors).

This inherent push-pull structure is a key requirement for high molecular hyperpolarizability (β), the microscopic origin of NLO effects. Research into styryl-based organic chromophores bearing free amino groups has demonstrated how this molecular design leads to significant NLO properties. beilstein-journals.org Furthermore, the chirality of this compound is a crucial feature. For a material to exhibit second-order NLO effects, it must have a non-centrosymmetric bulk structure. Incorporating chiral molecules into a polymer or crystal lattice is a well-established strategy to break centrosymmetry and ensure a macroscopic NLO response.

Contribution to Chemical Biology Research Tools (excluding any therapeutic applications)

Beyond synthesis and materials, this compound serves as a valuable building block for creating chemical tools to probe biological systems. Its utility in this area is not for treatment but for investigation.

Non-Natural Amino Acid Analogue: The molecule can be viewed as an analogue of phenylalanine or tyrosine with additional modifications. It can be incorporated into peptides via solid-phase synthesis to create peptidomimetics. nih.gov These modified peptides can be used as probes to study enzyme-substrate interactions, receptor binding, or protein folding, providing insights into biological mechanisms that would be inaccessible with natural peptides alone. Previous work has shown the successful use of glycosylated amino acid building blocks to construct complex glycoconjugates for studying lectin binding. researchgate.net

Biophysical Probe: The nitrile group has a unique infrared (IR) stretching frequency that appears in a region of the vibrational spectrum (around 2230 cm⁻¹) where there is minimal interference from biological molecules like proteins and lipids. This makes the nitrile group an excellent spectroscopic reporter. By incorporating this compound into a peptide or a small molecule designed to bind to a specific protein, researchers can use IR spectroscopy to monitor changes in the local environment of the nitrile group, providing information about binding events, conformational changes, or electric fields within a protein's active site.

Handle for Bioconjugation: The primary amine provides a reactive site for conjugation to other molecules. For example, it can be labeled with a fluorophore or attached to a solid support for use in affinity chromatography, allowing for the isolation and study of proteins that bind to the molecule or peptides containing it.

Data Tables

Table 1: Physicochemical Properties of this compound

Property Value Source
CAS Number 1213484-58-2 bldpharm.com
Molecular Formula C₉H₁₀N₂O bldpharm.com
Molecular Weight 162.19 g/mol bldpharm.com
Physical Form Solid
Purity Typically ≥97%
Storage Room temperature, inert atmosphere, keep in dark place bldpharm.com
SMILES Code N#CC1=CC=CC(C@@HCO)=C1 bldpharm.com

| InChI Key | SHCGXNAWGYFVRX-FVGYRXGTSA-N | |

Table 2: Chemical Compounds Mentioned in this Article

Compound Name Role/Context
This compound Main subject of the article
1,3,5-tris(1H-benzo[d]imidazole-2-yl)benzene (TIBM) Linker for Metal-Organic Frameworks
1,3-bis[N-sulfonyl-(1R,2S)-1,3-diphenyl-2-aminopropanol]benzene Chiral ligand for asymmetric catalysis
2-Oxazoline Heterocycle synthesized from 1,2-amino alcohols
1,2,4-Triazole Heterocycle synthesized from nitriles
Phenylalanine Natural amino acid analogue
Tyrosine Natural amino acid analogue
Copper(II) Metal ion for MOF synthesis
Chromium(III) Metal ion for MOF synthesis
Aluminum(III) Metal ion for MOF synthesis

Future Research Directions and Challenges in the Study of R 3 1 Amino 2 Hydroxyethyl Benzonitrile

Development of More Sustainable and Greener Synthetic Routes

The chemical industry's increasing focus on sustainability necessitates the development of environmentally benign synthetic methods for producing chiral molecules like (R)-3-(1-Amino-2-hydroxyethyl)benzonitrile. Future research is poised to move beyond traditional synthetic pathways, which often rely on stoichiometric reagents and harsh conditions.

A primary direction is the advancement of biocatalytic methods. The use of engineered enzymes, such as amine dehydrogenases (AmDHs) and transaminases, offers a highly selective and sustainable route to chiral amino alcohols and amines. frontiersin.orgrsc.orghims-biocat.eu Research into novel AmDHs, potentially derived from amino acid dehydrogenases (AADHs), could enable the direct asymmetric reductive amination of a corresponding α-hydroxy ketone precursor with high enantioselectivity (>99% ee) and under mild, aqueous conditions. frontiersin.orgacs.orgresearchgate.net The implementation of these enzymatic processes in whole-cell systems, for example using engineered E. coli, could further enhance sustainability by facilitating cofactor recycling and simplifying catalyst handling. rsc.org

Another promising green chemistry approach is "hydrogen borrowing" or "hydrogen auto-transfer" catalysis. hims-biocat.eursc.org This atom-economical method allows for the amination of alcohols using ammonia (B1221849), with water as the only byproduct. researchgate.net Developing novel iridium-based or other transition-metal catalysts could facilitate the direct, regioselective amination of a diol precursor to generate the target molecule. Furthermore, exploring alternative and safer reaction media, such as supercritical carbon dioxide, could significantly reduce the environmental footprint by replacing volatile organic solvents.

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

The unique trifunctional nature of this compound opens the door to exploring novel chemical transformations that go beyond its traditional use as a simple building block. The nitrile group, in particular, is a versatile functional handle that can be transformed into various other groups, including primary amines, ketones, and amides. libretexts.org

Future work could focus on applying modern catalytic methods to this scaffold. For instance, N-heterocyclic carbene (NHC) catalysis has recently been used for the atroposelective synthesis of axially chiral benzonitriles, demonstrating a novel way to control stereochemistry. researchgate.netresearchgate.netbeilstein-journals.org Applying similar organocatalytic strategies to this compound or its derivatives could lead to the synthesis of complex molecules with multiple stereocenters.

Furthermore, the interplay between the amino alcohol and nitrile functionalities could be exploited in unprecedented cascade or cycloaddition reactions. acs.orgacs.org For example, intramolecular reactions could be designed to construct novel heterocyclic ring systems. The development of radical C-H amination strategies, which have been used to create β-amino alcohols, could be adapted to functionalize the molecule at different positions, offering pathways to previously inaccessible analogs. nih.govnih.gov Investigating base-catalyzed reactions of the nitrile with the internal hydroxyl group could also lead to unique imidate or heterocyclic structures. acs.org

Expansion of Applications in Emerging Research Fields beyond Traditional Organic Synthesis

While chiral amino alcohols are well-established intermediates in pharmaceutical synthesis, the specific structure of this compound lends itself to applications in more emergent fields like materials science and chemical biology.

In materials science, the compound's chirality and functional groups make it an attractive candidate for the development of novel organocatalysts or chiral ligands for asymmetric metal catalysis. researchgate.net Its aromatic nitrile component suggests potential use in creating photochromic or nonlinear optical materials, similar to other Schiff bases derived from benzonitriles which have shown such properties. nih.gov The molecule could also serve as a monomer or building block for chiral polymers or tailored materials like chiral ionic liquids, where structure dictates function. univie.ac.at

In the realm of chemical biology, this compound could be used as a scaffold for creating new bioactive molecules or chemical probes. Its structural similarity to neurotransmitters could be a starting point for designing new neurological agents, while the versatile nitrile handle allows for its easy incorporation into larger, more complex structures for drug discovery campaigns. acs.org

Addressing Challenges in Enantiopure Synthesis Scale-Up and Process Optimization

Transitioning the synthesis of enantiopure this compound from the laboratory bench to an industrial scale presents significant challenges that require dedicated research. Key among these is maintaining high enantiomeric purity while achieving high throughput and cost-effectiveness.

For biocatalytic routes, challenges include enzyme stability, the cost of cofactors, and product inhibition. nih.govnih.gov Future research will need to focus on enzyme immobilization techniques to enhance stability and allow for catalyst reuse. Developing efficient cofactor regeneration systems, for instance by coupling the main reaction with a secondary dehydrogenase enzyme, is crucial for economic viability. nih.gov

For traditional chemical syntheses, the major hurdle is often the purification of the desired enantiomer. The optimization of preparative high-performance liquid chromatography (HPLC) is a critical area of study, involving the selection of appropriate chiral stationary phases and the optimization of mobile phase composition and temperature to maximize production rates. nih.gov The development of continuous flow processes represents a paradigm shift in pharmaceutical manufacturing, offering improved heat and mass transfer, safety, and consistency. rsc.orgrsc.org Adapting the synthesis of this compound to a continuous flow system, potentially integrating synthesis and purification steps, is a key future direction for efficient and scalable production. rsc.org

Advanced Computational Insights for Predictive Molecular Design and Reactivity

Advanced computational chemistry offers powerful tools to accelerate research and overcome challenges in the study of this compound. Density Functional Theory (DFT) and machine learning (ML) are becoming indispensable for predicting molecular properties and reaction outcomes.

DFT calculations can provide deep insights into the molecule's electronic structure, reactivity, and the mechanisms of potential transformations. derpharmachemica.comresearchgate.netmdpi.com For example, computational studies can help rationalize the stereochemical outcome of asymmetric reactions, guide the design of more effective catalysts, and predict the feasibility of novel reaction pathways before they are attempted in the lab. nih.gov

Moreover, the rise of machine learning in chemistry enables the development of predictive models for enantioselectivity. thieme-connect.comnih.govthieme-connect.comscite.ainih.gov By training ML models on existing reaction data, it's possible to predict the performance of new catalysts or substrates, thereby streamlining the reaction optimization process. Such a data-driven approach can significantly reduce the experimental effort required to develop a highly enantioselective synthesis for this compound. These predictive models can guide chemists toward the most promising reaction conditions, accelerating the discovery of efficient and selective synthetic routes.

Q & A

Basic: What are the key synthetic routes for (R)-3-(1-Amino-2-hydroxyethyl)benzonitrile, and how can enantiomeric purity be optimized?

Answer:
The synthesis typically involves:

  • Chiral Resolution : Separation of enantiomers from racemic mixtures using chiral stationary phase HPLC or enzymatic resolution .
  • Catalytic Hydrogenation : Reduction of precursor imines or ketones with asymmetric catalysts (e.g., Ru-BINAP complexes) to introduce the chiral hydroxyethylamine moiety .
  • Protection-Deprotection Strategies : Use of tert-butoxycarbonyl (Boc) or benzyl groups to protect the amino group during synthesis, followed by acidic deprotection (e.g., HCl in dioxane) to yield the hydrochloride salt .
  • Purification : Recrystallization or column chromatography to enhance enantiomeric purity (>97% ee) .

Basic: Which analytical techniques are most effective for confirming the stereochemistry and molecular structure of this compound?

Answer:

  • X-ray Crystallography : Resolves absolute configuration, as demonstrated for structurally similar Schiff base derivatives .
  • NMR Spectroscopy : 1^1H and 13^13C NMR to verify substituent positions (e.g., nitrile at C3, hydroxyethyl at C1) and coupling constants for stereochemical analysis .
  • Circular Dichroism (CD) : Detects optical activity of the (R)-enantiomer .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular formula (e.g., C9_9H10_{10}N2_2O for the free base) .

Advanced: How can researchers investigate the compound’s interactions with biological targets, such as enzymes or receptors?

Answer:

  • Spectrophotometric Binding Assays : Measure binding constants (KdK_d) using methods like fluorescence quenching or UV-Vis titration, as applied to ferrocene-benzenenitrile analogs interacting with radicals (e.g., DPPH) .
  • Enzyme Inhibition Studies : Screen against target enzymes (e.g., kinases) using kinetic assays (IC50_{50} determination) .
  • In Silico Docking : Molecular docking (AutoDock, Schrödinger) to predict binding modes with proteins, leveraging the nitrile group’s hydrogen-bonding potential .

Advanced: What strategies are recommended for resolving racemic mixtures of this chiral compound?

Answer:

  • Chiral HPLC : Use columns like Chiralpak IA/IB with hexane:isopropanol mobile phases for baseline separation .
  • Kinetic Resolution : Enzymatic methods (e.g., lipases or esterases) selectively modify one enantiomer .
  • Diastereomeric Salt Formation : React with chiral acids (e.g., tartaric acid) to precipitate one enantiomer .

Advanced: How can computational methods guide the optimization of this compound’s pharmacological properties?

Answer:

  • Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity and stability .
  • Molecular Dynamics (MD) : Simulate ligand-receptor interactions over time to assess binding stability .
  • QSAR Modeling : Corrogate substituent effects (e.g., hydroxyl vs. methyl groups) on bioactivity using datasets from analogs .

Basic: What are the critical stability considerations for storing this compound hydrochloride?

Answer:

  • Storage Conditions : Sealed in dry, inert containers at room temperature (20–25°C) to prevent hydrolysis of the nitrile group .
  • Light Sensitivity : Protect from UV exposure using amber glass .
  • Hygroscopicity : Use desiccants (silica gel) to avoid moisture absorption, which may degrade the hydrochloride salt .

Advanced: How can researchers design derivatives to modulate the compound’s bioactivity or physicochemical properties?

Answer:

  • Bioisosteric Replacement : Substitute the nitrile with a carboxylic acid or tetrazole to alter polarity .
  • Substituent Variation : Introduce electron-withdrawing groups (e.g., -CF3_3) at the benzene ring to enhance metabolic stability .
  • Prodrug Strategies : Esterify the hydroxyl group to improve membrane permeability .

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Feasible Synthetic Routes

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(R)-3-(1-Amino-2-hydroxyethyl)benzonitrile
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(R)-3-(1-Amino-2-hydroxyethyl)benzonitrile

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.